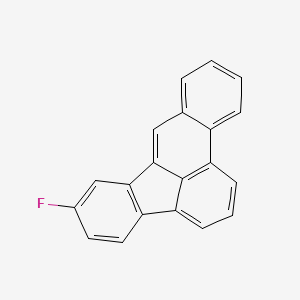

Benz(e)acephenanthrylene, 6-fluoro-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Benz(e)acephenanthrylene, 6-fluoro- is a member of the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs are characterized by their structure of two or more fused aromatic rings. The parent compound, Benz(e)acephenanthrylene, is a PAH with the chemical formula C₂₀H₁₂ and consists of four benzene (B151609) rings fused around a central five-membered ring. wikipedia.orgdbpedia.org These compounds are often formed from the incomplete combustion of organic materials and are subjects of interest in environmental science and toxicology. theava.comilo.orgoup.com

The chemical properties of Benz(e)acephenanthrylene, like other PAHs, are defined by its stable, fused-ring structure. cymitquimica.com This stability arises from the delocalized pi-electron system across the molecule. Research into PAHs encompasses a wide range of applications, from materials science to their role as environmental contaminants.

Table 1: Properties of the Parent Compound - Benz(e)acephenanthrylene

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₂ |

| Molar Mass | 252.316 g·mol⁻¹ wikipedia.org |

| Appearance | Off-white to tan powder wikipedia.org |

| Melting Point | 166 °C (331 °F; 439 K) wikipedia.org |

| Boiling Point | 481 °C (898 °F; 754 K) wikipedia.org |

| Density | 1.286 g/cm³ wikipedia.org |

Significance of Fluorination in PAH Derivatives

The introduction of fluorine atoms into PAH molecules, a process known as fluorination, is a significant strategy in medicinal chemistry and materials science to modify the properties of the parent compound. ontosight.ai Fluorination can alter a molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.ai

Key effects of fluorination on PAHs include:

Modified Aromaticity : Studies have shown that fluorine substitution can weaken the aromatic character of polycyclic hydrocarbons. nih.gov

Enhanced Solubility : The addition of fluorine atoms can increase the solubility of PAHs in organic solvents. oup.com

Altered Electronic Properties : The high electronegativity of fluorine can significantly change the electron distribution within the PAH system, potentially endowing them with advantageous semiconducting properties. oup.comoup.com

Increased Stability : The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the molecule.

Planarity : Due to the small size of the fluorine atom, its introduction is unlikely to affect the planarity of the PAH's π-conjugated system. oup.comoup.com

In the specific case of Benz(e)acephenanthrylene, 6-fluoro-, the fluorine atom at the 6-position is expected to influence its chemical reactivity and potential interactions with biological systems compared to the non-fluorinated version. ontosight.ai

Research Landscape and Knowledge Gaps concerning Benz(e)acephenanthrylene, 6-fluoro-

The research landscape for Benz(e)acephenanthrylene, 6-fluoro- itself is currently limited. While there is a substantial body of research on PAHs in general and on the effects of fluorination, specific studies detailing the synthesis, comprehensive characterization, and application of this particular compound are not widely published. ontosight.ainih.gov

The primary knowledge gaps include:

Detailed Synthesis Routes : While general methods for the fluorination of PAHs exist, specific, optimized synthetic pathways to produce Benz(e)acephenanthrylene, 6-fluoro- in high yield and purity are not well-documented in publicly available literature. nih.gov

Experimental Data : There is a lack of published experimental data on its specific physical and chemical properties, such as its precise melting point, boiling point, and spectroscopic data.

Reactivity and Applications : Research into the specific chemical reactivity of Benz(e)acephenanthrylene, 6-fluoro- and its potential applications in areas like materials science or as a research chemical is still an open area. ontosight.ai

Biological Activity : The biological effects of this specific fluorinated PAH are largely unstudied. General knowledge about PAHs suggests that they can have toxicological effects, and fluorination may alter these properties, but specific data for the 6-fluoro derivative is needed. ontosight.ai

The study of pinpoint-fluorinated PAHs is an emerging field, and compounds like Benz(e)acephenanthrylene, 6-fluoro- represent interesting targets for future research to explore the nuanced effects of site-specific fluorination on the properties of complex aromatic systems. oup.comoup.com Further investigation is required to fill these knowledge gaps and to fully understand the scientific significance of this compound. nih.govnih.govajmc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

125811-13-4 |

|---|---|

Molecular Formula |

C20H11F |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

18-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C20H11F/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11H |

InChI Key |

BEOGFRKXFIALQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benz E Acephenanthrylene, 6 Fluoro

Regiospecific Synthesis Approaches to 6-Fluorobenz(e)acephenanthrylene

The regiospecific synthesis of 6-fluorobenz(e)acephenanthrylene, while not extensively documented, can be approached through several established strategies for the selective fluorination of polycyclic aromatic systems. Key methods include oxidative photocyclization and electrophilic fluorination of a pre-formed benz(e)acephenanthrylene skeleton.

One plausible route involves the oxidative photocyclization of a suitably substituted diarylfluoroalkene. This method has been successfully employed for the synthesis of other fluorinated PAHs, such as 5- and 6-fluorobenzo[c]phenanthrene (B1201720) and 5- and 6-fluorochrysene. oup.com The synthesis would begin with a Julia-Kocienski olefination to produce a 1,2-diarylfluoroalkene, which then undergoes cyclization upon exposure to light. oup.com

Another approach is the electrophilic fluorination of the parent benz(e)acephenanthrylene. Reagents such as Selectfluor® can be used to introduce a fluorine atom at an electron-rich position. The regioselectivity of this reaction would be dictated by the electronic properties of the benz(e)acephenanthrylene core. Computational studies and analysis of resonance structures would be necessary to predict the most likely site of fluorination.

Furthermore, Friedel-Crafts-type cyclization of fluorinated precursors represents a powerful tool for constructing fluorinated PAHs. oup.com This could involve the acid-mediated cyclization of a fluorinated alkene tethered to a larger polycyclic system, designed to form the acephenanthrylene (B1206934) core with the fluorine atom at the desired position.

A modular synthesis of regiospecifically fluorinated dienamides has been achieved through sequential Julia-Kocienski olefinations, offering a pathway to complex fluorinated molecules with defined stereochemistry. nih.gov This methodology could potentially be adapted for the synthesis of precursors to 6-fluorobenz(e)acephenanthrylene.

| Synthetic Approach | Key Features | Potential Precursors |

| Oxidative Photocyclization | High regioselectivity, mild reaction conditions. | 1,2-diarylfluoroalkenes |

| Electrophilic Fluorination | Direct fluorination of the PAH core. | Benz(e)acephenanthrylene |

| Friedel-Crafts Cyclization | Construction of the fluorinated ring system. | Fluorinated alkenes with polycyclic substituents |

| Julia-Kocienski Olefination | Modular assembly of fluorinated precursors. | Fluorinated Weinreb amides and aldehydes |

Palladium-Catalyzed Arylation Reactions in Benz(e)acephenanthrylene Synthesis

The Suzuki coupling , which pairs an organoboron compound with an organic halide, is a versatile method for creating aryl-aryl bonds. youtube.com A potential strategy for synthesizing a substituted benz(e)acephenanthrylene could involve the coupling of a boronic acid derivative of one part of the molecule with a halogenated partner. For instance, a borylated acephenanthrylene precursor could be coupled with a fluorinated aryl halide. The efficiency of such reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions. youtube.comrsc.org

The Heck reaction , coupling an unsaturated halide with an alkene, and the Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, also offer powerful avenues for elaborating the benz(e)acephenanthrylene core. These reactions could be used to introduce various substituents onto the aromatic framework, starting from a halogenated benz(e)acephenanthrylene derivative.

Recent advancements have focused on developing highly efficient palladium catalysts that can operate at very low loadings (ppm levels), often in environmentally benign solvent systems like water, which enhances the sustainability of these synthetic methods. youtube.com

| Palladium-Catalyzed Reaction | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron Compound + Organic Halide | C(sp²) - C(sp²) |

| Heck Reaction | Unsaturated Halide + Alkene | C(sp²) - C(sp²) |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²) - C(sp) |

Derivatization Strategies and Functionalization of the Benz(e)acephenanthrylene Skeleton

The functionalization of the benz(e)acephenanthrylene skeleton allows for the tuning of its physical and chemical properties. While specific derivatization of the 6-fluoro derivative is not well-documented, general strategies for PAH functionalization can be applied.

Directed C-H activation/functionalization using a directing group is a powerful strategy for achieving regioselective derivatization. This approach has been successfully used for the late-stage diversification of complex molecules, including peptides, through palladium-catalyzed C-H fluorination and amination. researchgate.net A similar strategy could be envisioned for the benz(e)acephenanthrylene skeleton, where a strategically placed directing group guides the functionalization to a specific C-H bond.

The synthesis of BN-doped benzo[b]fluoranthenes has been achieved through N-directed borylative cyclization, showcasing a method for incorporating heteroatoms into the PAH framework, which significantly alters the electronic properties. rsc.org

| Functionalization Strategy | Reagents/Catalysts | Potential Products |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃ | Nitro-, Bromo-, Acyl- derivatives |

| Directed C-H Activation | Pd(OAc)₂, Directing Group, Functionalizing Agent | Site-selectively functionalized derivatives |

| Heteroatom Incorporation | Borylating agents, Nitrogen sources | BN-doped PAHs |

Advanced Synthetic Routes for Fluorinated Polycyclic Aromatic Hydrocarbons

The development of advanced synthetic routes for fluorinated PAHs is driven by the need for precise control over the number and position of fluorine atoms.

Site-selective C-H fluorination has emerged as a powerful tool. For instance, the use of AgF₂ has been shown to achieve site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. orgsyn.orgresearchgate.net While the mechanism is different for PAHs, it highlights the ongoing research into developing reagents with high regioselectivity.

Chemoenzymatic synthesis offers a novel approach to producing fluorinated polyketides by utilizing modified polyketide synthases that can incorporate fluorinated extender units. nih.gov This bio-inspired strategy could, in principle, be adapted for the synthesis of fluorinated aromatic systems.

The Mallory reaction , a photochemical cyclization of stilbene-like precursors, is a classic and effective method for synthesizing phenacenes and can be applied to create fluorinated analogues. beilstein-journals.org This reaction proceeds via an oxidative 6π-electrocyclization.

Transition metal-catalyzed fluorination using catalysts based on palladium, copper, or nickel is an active area of research. numberanalytics.com These methods aim to provide milder and more selective routes to fluorinated aromatic compounds compared to traditional methods.

| Advanced Synthetic Route | Key Principle | Applicability |

| Site-Selective C-H Fluorination | Use of highly selective fluorinating agents. | Direct fluorination of pre-formed PAH skeletons. |

| Chemoenzymatic Synthesis | Biosynthetic incorporation of fluorinated building blocks. | Synthesis of complex fluorinated natural product-like molecules. |

| Mallory Reaction | Photochemical 6π-electrocyclization. | Synthesis of phenacene-type fluorinated PAHs. |

| Transition Metal-Catalyzed Fluorination | Catalytic C-F bond formation. | Broad applicability to various aromatic precursors. |

Environmental Distribution, Pathways, and Research in Environmental Matrices of Benz E Acephenanthrylene, 6 Fluoro

Occurrence and Source Apportionment in Environmental Compartments

PAHs are primarily formed during the incomplete combustion of organic materials. mdpi.comnih.govnih.gov Major anthropogenic sources include:

Industrial Processes: Emissions from industrial metal production, coke production, and the use of coal tar and creosote (B1164894) are significant contributors of PAHs to the environment. mdpi.comnih.gov

Residential and Commercial Heating: The burning of wood, coal, and other biomass for heating and cooking releases a complex mixture of PAHs. mdpi.com

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major source of PAHs in urban areas. nih.gov

Waste Incineration: The combustion of municipal and industrial waste can release PAHs into the atmosphere. researchgate.net

Natural sources such as forest fires and volcanic eruptions also contribute to the environmental load of PAHs, though their contribution is generally considered smaller than that of anthropogenic sources. nih.govnih.gov

Given that Benz(e)acephenanthrylene, 6-fluoro- is a synthetic compound, its presence in the environment would likely originate from industrial processes where it is synthesized or used, or as a potential byproduct of industrial activities involving fluorinated compounds and PAHs. It has been noted that some industrial processes involving fluorination can produce per- and polyfluoroalkyl substances (PFAS), though specific formation of fluorinated PAHs in this manner is not well-documented. theava.com

The distribution of PAHs in the environment is widespread, with these compounds being detected in air, water, soil, and sediment. nih.govresearchgate.net Higher molecular weight PAHs, like Benz(e)acephenanthrylene, tend to adsorb to particulate matter and are therefore more prevalent in soils and sediments. nih.govnih.gov

Table 1: General Sources of Polycyclic Aromatic Hydrocarbons (PAHs)

| Source Category | Specific Examples |

|---|---|

| Anthropogenic | |

| Stationary Sources | Industrial furnaces, power plants, residential wood and coal burning, waste incinerators. |

| Mobile Sources | Gasoline and diesel vehicle exhaust. |

| Industrial Processes | Coke production, asphalt (B605645) production, aluminum smelting, coal tar production and use. |

| Natural |

Environmental Transport and Fate Mechanisms

The environmental transport and fate of Benz(e)acephenanthrylene, 6-fluoro- are governed by its physicochemical properties, which are expected to be similar to its parent PAH, with some modifications due to the fluorine atom.

Partitioning:

PAHs are generally hydrophobic, meaning they have low solubility in water and a tendency to partition into organic matter. usgs.gov This is quantified by the octanol-water partition coefficient (Kow). The partitioning behavior of a chemical determines its distribution in the environment. For PAHs, their low water solubility and high Kow values mean they are predominantly found adsorbed to soil and sediment particles rather than dissolved in water. nih.govusgs.gov The gas/particle partition coefficient (KP) is used to describe the distribution between the gaseous and particulate phases in the atmosphere, with higher molecular weight PAHs being more associated with particles. nih.gov

While a specific log Kow for Benz(e)acephenanthrylene, 6-fluoro- is not available, monofluorinated PAHs generally exhibit physicochemical properties largely similar to their non-fluorinated counterparts. The introduction of a fluorine atom can create a permanent dipole moment and reduce London dispersion forces, which are two opposing effects.

Degradation Pathways:

The degradation of PAHs in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation: Photodegradation, or the breakdown of compounds by sunlight, can be a significant removal process for some PAHs in the atmosphere and surface waters. nih.gov However, PAHs adsorbed to soil and sediment are more protected from light.

Biotic Degradation: Microbial degradation is a major pathway for the breakdown of PAHs in soil and sediment. oup.comnih.gov Numerous bacteria and fungi have been identified that can utilize PAHs as a source of carbon and energy. nih.govoup.com The initial step in bacterial degradation typically involves the action of dioxygenase enzymes, which introduce oxygen into the aromatic ring structure, leading to its eventual cleavage. oup.comnih.govnih.gov The rate of biodegradation generally decreases with increasing molecular weight and complexity of the PAH structure. nih.gov

Influence of Fluorination on Environmental Behavior and Persistence

The presence of a fluorine atom in the structure of Benz(e)acephenanthrylene, 6-fluoro- is expected to significantly influence its environmental behavior and persistence.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. This inherent strength makes fluorinated organic compounds, including fluorinated PAHs, highly resistant to both chemical and biological degradation. ny.gov This increased stability suggests that Benz(e)acephenanthrylene, 6-fluoro- is likely to be more persistent in the environment than its non-fluorinated parent compound.

While monofluorinated PAHs have been shown to have similar physicochemical properties to the parent PAHs, the strong C-F bond can block metabolic pathways that would otherwise lead to degradation. cdc.gov Studies on other fluorinated organic compounds have shown that they are highly persistent and can be transported over long distances in the environment. itrcweb.orgnih.govresearchgate.net Therefore, it is reasonable to infer that Benz(e)acephenanthrylene, 6-fluoro- will exhibit enhanced persistence and a greater potential for long-range transport compared to Benz(e)acephenanthrylene.

Table 2: Comparison of Properties: General PAH vs. Inferred for Benz(e)acephenanthrylene, 6-fluoro-

| Property | General PAHs (e.g., Benz(e)acephenanthrylene) | Inferred for Benz(e)acephenanthrylene, 6-fluoro- |

|---|---|---|

| Solubility in Water | Low | Likely low, similar to parent compound |

| Adsorption to Soil/Sediment | High | Likely high, similar to parent compound |

| Volatility | Low for higher molecular weight PAHs | Likely low, similar to parent compound |

| Biodegradation | Possible, rate decreases with size/complexity | Likely very slow to negligible due to C-F bond |

| Persistence | Persistent, but can be degraded | Highly persistent |

Molecular and Cellular Research on Benz E Acephenanthrylene, 6 Fluoro Interactions

Mechanistic Studies of Molecular Recognition and Binding (e.g., DNA Interaction Theories)

The carcinogenic potential of many PAHs is linked to their ability to form covalent adducts with DNA, leading to mutations. The substitution of a hydrogen atom with a fluorine atom can influence this process by altering the electronic properties and steric profile of the molecule.

Research into the effects of fluorine substitution on the DNA binding of benz(e)acephenanthrylene in mouse epidermis has provided critical insights. In these studies, the formation of hydrocarbon-DNA adducts was evaluated using the ³²P-post-labelling technique after topical application of various fluoro-derivatives of B[b]F. nih.gov The results consistently showed that all tested fluorinated compounds, including 6-fluoro-benz(e)acephenanthrylene, exhibited reduced DNA binding compared to the parent, non-fluorinated B[b]F. nih.gov

While the binding was universally lower, the position of the fluorine atom had a differential impact on the extent of this reduction. For instance, the lowest levels of DNA adduct formation were observed for 1-fluoro, 7-fluoro, 11-fluoro, and 6,9-difluoro derivatives of B[b]F. nih.gov This suggests that the fluorine atom at the 6-position significantly impedes the metabolic activation pathway or the subsequent interaction of the activated metabolite with DNA. The electron-withdrawing nature of fluorine can destabilize the cationic transition states that are often formed during the metabolic activation process required for DNA adduction. researchgate.net

The interaction of PAHs with DNA is often preceded by metabolic activation to reactive epoxide intermediates. The theories of DNA binding for these compounds are thus intrinsically linked to their metabolism. The reduced binding of 6-fluoro-benz(e)acephenanthrylene suggests that the fluorine atom may hinder the formation of or the reactivity of the ultimate carcinogenic metabolites, such as dihydrodiol epoxides. nih.gov

Table 1: Relative DNA Binding of Fluorinated Benz(e)acephenanthrylene Derivatives This table is for illustrative purposes, based on qualitative findings that all fluoro-derivatives showed less binding than the parent compound.

| Compound | Relative DNA Adduct Formation (Compared to B[b]F) | Reference |

|---|---|---|

| Benz(e)acephenanthrylene (B[b]F) | High | nih.gov |

| 6-fluoro-Benz(e)acephenanthrylene | Lower | nih.gov |

| 1-fluoro-Benz(e)acephenanthrylene | Lowest | nih.gov |

| 7-fluoro-Benz(e)acephenanthrylene | Lowest | nih.gov |

| 8-fluoro-Benz(e)acephenanthrylene | Lower (but highest among fluoro-derivatives) | nih.gov |

| 9-fluoro-Benz(e)acephenanthrylene | Lower | nih.gov |

| 11-fluoro-Benz(e)acephenanthrylene | Lowest | nih.gov |

Enzyme Induction and Modulation Pathways (e.g., Cytochrome P450 Enzymes)

The metabolic activation and detoxification of PAHs are primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov These enzymes can be induced by exposure to PAHs, a process that can enhance the rate of their metabolism. nih.gov The introduction of a fluorine atom can modulate these enzyme interactions.

Studies on the related compound, 6-fluorobenzo(a)pyrene (B1211091), show that the fluorine substituent alters the metabolic profile catalyzed by rat liver microsomes and purified P450 systems. nih.gov For PAHs, metabolism by P450 enzymes is a critical step for both detoxification and activation to carcinogenic intermediates. The formation of dihydrodiols is a key metabolic step, and the location of the fluorine atom can direct the metabolic pathway. nih.gov

In the case of the parent compound, benz(e)acephenanthrylene, metabolism by rat liver homogenates yields several hydroxylated products and dihydrodiols. capes.gov.br The induction of specific P450 isozymes, such as those in the CYP1A family, is a known response to PAH exposure. nih.gov It is hypothesized that 6-fluoro-benz(e)acephenanthrylene also acts as an inducer of these enzymatic pathways. However, the fluorine atom likely alters the substrate specificity and catalytic efficiency of the P450 enzymes. For example, studies with other fluorinated PAHs have shown that the fluorine substituent can lead to the formation of different metabolic products compared to the parent compound. For instance, metabolism of 6-fluorobenzo(a)pyrene 7,8-dihydrodiol by a P450 system resulted in a lower proportion of the bay-region diol epoxide compared to the non-fluorinated dihydrodiol. nih.gov This suggests that the 6-fluoro substituent on the benz(e)acephenanthrylene ring system could similarly divert metabolism away from the formation of highly carcinogenic bay-region diol epoxides.

Structural Elucidation of Metabolites in In Vitro and In Vivo Models

The identification of metabolites is crucial for understanding the bioactivation and detoxification pathways of a compound. While specific metabolic studies on 6-fluoro-benz(e)acephenanthrylene are limited, the metabolism of the parent compound, B[b]F, and other fluorinated PAHs provides a framework for predicting its metabolic fate.

The metabolism of B[b]F in vitro using rat liver supernatant primarily produces phenolic metabolites, such as 5- and 6-hydroxybenzo[b]fluoranthene, and dihydrodiol metabolites, with trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene being a principal product. capes.gov.br For 6-fluoro-benz(e)acephenanthrylene, metabolic pathways are expected to include:

Hydroxylation: Formation of various hydroxy-6-fluoro-benz(e)acephenanthrylene isomers.

Dihydrodiol Formation: Enzymatic hydration of epoxide intermediates to form dihydrodiols. The position of the fluorine atom is expected to influence which double bonds are epoxidized.

Detoxification: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion.

Studies on other fluorinated molecules have shown that metabolism can also involve demethylation or other modifications depending on the specific structure. nih.gov In the case of 6-fluorobenzo(a)pyrene, a key finding was that the fluorine atom influenced the conformation of the resulting dihydrodiol metabolites, which in turn affected their subsequent metabolism to diol epoxides. nih.gov The fluorinated dihydrodiol preferred a conformation where the hydroxyl groups were pseudodiaxial, which is different from the non-fluorinated analog. nih.gov A similar conformational effect may occur with metabolites of 6-fluoro-benz(e)acephenanthrylene, impacting their biological activity.

Table 2: Potential Metabolites of 6-fluoro-Benz(e)acephenanthrylene This table is hypothetical, based on known metabolic pathways of the parent compound and other fluorinated PAHs.

| Metabolic Pathway | Potential Metabolite Class | Anticipated Influence of 6-Fluoro Group |

|---|---|---|

| Mono-oxygenation | Hydroxy-6-fluoro-benz(e)acephenanthrylene | Altered regioselectivity of hydroxylation compared to B[b]F. |

| Epoxidation/Hydrolysis | 6-fluoro-benz(e)acephenanthrylene-dihydrodiols | Fluorine may direct epoxidation away from certain bonds and alter the stereochemistry and conformation of the resulting dihydrodiols. nih.gov |

| Further Oxidation | 6-fluoro-benz(e)acephenanthrylene-dihydrodiol epoxides | Potentially reduced formation of highly reactive bay-region diol epoxides. nih.gov |

| Conjugation | Glucuronide and sulfate conjugates | Facilitates excretion, a major detoxification route. |

Computational and Theoretical Insights into Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and understanding their interactions at an atomic level. researchgate.net For PAHs, theoretical methods can predict sites susceptible to electrophilic attack, which is relevant to their metabolic activation and DNA-binding potential.

The introduction of a fluorine atom into an aromatic system has dual electronic effects: it is strongly electron-withdrawing through the sigma bond (inductive effect) but can be a weak electron-donating group through its lone pairs into the pi system (resonance effect). researchgate.net In a molecule like 6-fluoro-benz(e)acephenanthrylene, these effects modulate the electron density across the aromatic rings.

Computational studies on fluorinated aromatic compounds often use methods like Density Functional Theory (DFT) to calculate molecular properties. nih.gov Parameters such as the Fukui function can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net For 6-fluoro-benz(e)acephenanthrylene, such calculations would likely predict that the fluorine substitution deactivates the ring system towards electrophilic attack, which is a key step in the formation of carcinogenic metabolites. This theoretical finding aligns with the experimental observation that fluorinated B[b]F derivatives exhibit lower DNA binding. nih.gov

Theoretical models can also be used to study the non-covalent interactions between the PAH and the active site of metabolizing enzymes like cytochrome P450. The fluorine atom can alter the binding orientation and affinity of the molecule within the enzyme's catalytic site, thereby influencing the regioselectivity and efficiency of its metabolism. Furthermore, computational docking simulations could elucidate how the altered shape and electronic distribution of 6-fluoro-benz(e)acephenanthrylene affect its ability to intercalate into DNA or bind to the pocket of the activated diol epoxide, providing a molecular basis for its reduced genotoxicity.

Advanced Analytical Methodologies for Research on Benz E Acephenanthrylene, 6 Fluoro

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Comprehensive Two-Dimensional Gas Chromatography)

Chromatography is a cornerstone for the separation of complex mixtures, and for a specific analyte like "Benz(e)acephenanthrylene, 6-fluoro-", both High-Performance Liquid Chromatography (HPLC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offer powerful separation capabilities. wikipedia.org

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary technique for the analysis of PAHs and their derivatives. uni-saarland.de For "Benz(e)acephenanthrylene, 6-fluoro-", a C18 column is a common choice for the stationary phase, offering good separation based on hydrophobicity. cas.org The fluorination of the PAH molecule can slightly alter its retention behavior compared to the parent compound, "Benz(e)acephenanthrylene". The high electronegativity of the fluorine atom can influence the electronic interactions with the stationary phase.

A typical HPLC method would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. wikipedia.orgspectroscopyonline.com The gradient allows for the effective separation of a wide range of PAHs that might be present in a complex sample. Detection is often achieved using a Diode Array Detector (DAD) for acquiring full UV-Vis spectra and a Fluorescence Detector (FLD) for enhanced sensitivity and selectivity, as many PAHs are naturally fluorescent. cas.orgwikipedia.orgspectroscopyonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of Fluorinated PAHs

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD (254 nm), FLD (Excitation/Emission wavelengths specific to the compound) |

This table presents typical starting conditions for method development and may require optimization for the specific analysis of Benz(e)acephenanthrylene, 6-fluoro-.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

For volatile and semi-volatile compounds, GCxGC provides a significant enhancement in separation power compared to conventional one-dimensional GC. esslabshop.comiaea.org This is particularly advantageous for complex matrices where co-elution is a common problem. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a structured two-dimensional chromatogram with increased peak capacity and resolution. iaea.org

For "Benz(e)acephenanthrylene, 6-fluoro-", a common GCxGC setup would utilize a non-polar primary column and a mid-polar or polar secondary column. Detection is typically performed using a time-of-flight mass spectrometer (TOF-MS), which provides high-speed data acquisition necessary for the fast-eluting peaks from the second dimension and offers the mass spectral information for compound identification. esslabshop.com

Spectroscopic Characterization Methods (e.g., UV/Vis, Fluorescence, Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for the structural confirmation and characterization of "Benz(e)acephenanthrylene, 6-fluoro-".

UV/Vis Spectroscopy:

The UV/Vis spectrum of a PAH is determined by the π-electron system of the fused aromatic rings. The spectrum of "Benz(e)acephenanthrylene, 6-fluoro-" is expected to be similar to its parent compound, exhibiting characteristic absorption bands in the UV and visible regions. wikipedia.org The fluorine substituent may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima due to its electronic effects on the chromophore. spectroscopyonline.com

Fluorescence Spectroscopy:

Many PAHs are highly fluorescent, and this property is exploited for their sensitive and selective detection. imeko.org The fluorescence spectrum (emission and excitation) is characteristic of the compound's electronic structure. The introduction of a heavy atom like fluorine can sometimes influence the fluorescence quantum yield. It is expected that "Benz(e)acephenanthrylene, 6-fluoro-" will exhibit fluorescence, and its specific excitation and emission wavelengths would need to be determined experimentally for optimal detection. osha.gov

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. uni-saarland.destudymind.co.uk For "Benz(e)acephenanthrylene, 6-fluoro-", the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular formula, C20H11F. The fragmentation pattern in electron ionization (EI) mode would likely involve the loss of fluorine and other characteristic fragments of the PAH core. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. mdpi.comsdsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. acs.orgpitt.edu For "Benz(e)acephenanthrylene, 6-fluoro-", both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. sigmaaldrich.comwashington.edu Furthermore, ¹⁹F NMR would show a signal corresponding to the fluorine atom, and its chemical shift and coupling constants (J-couplings) to neighboring protons would definitively confirm the position of the fluorine substituent on the aromatic ring. sdsu.edunih.gov

Table 2: Predicted Spectroscopic Data for Benz(e)acephenanthrylene, 6-fluoro-

| Technique | Predicted Observation |

| UV/Vis (in Acetonitrile) | Multiple absorption maxima in the range of 220-400 nm, similar to the parent compound with potential minor shifts. |

| Fluorescence (in Acetonitrile) | Characteristic excitation and emission spectra, likely with emission in the blue-green region of the visible spectrum. |

| Mass Spectrometry (EI-MS) | Molecular ion (M+) at m/z 270.08. Fragmentation pattern showing loss of F (m/z 19) and other characteristic PAH fragments. |

| ¹H NMR (in CDCl₃) | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), with splitting patterns influenced by the fluorine atom. |

| ¹³C NMR (in CDCl₃) | A set of signals in the aromatic region, with the carbon atom bonded to fluorine showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR (in CDCl₃) | A singlet or multiplet in the typical range for aryl fluorides, confirming the presence and environment of the fluorine atom. |

This table contains predicted data based on the analysis of similar compounds and would require experimental verification.

Detection and Quantification Strategies in Complex Research Matrices

The analysis of "Benz(e)acephenanthrylene, 6-fluoro-" in complex research matrices, such as environmental or biological samples, requires robust sample preparation and highly sensitive detection methods.

The choice of sample extraction technique is critical and depends on the matrix. For solid samples like soil or sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are common. researchgate.net For aqueous samples, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is often employed to concentrate the analyte and remove interfering substances. researchgate.net

For quantification, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. iaea.org An ideal internal standard would be a deuterated or ¹³C-labeled analog of "Benz(e)acephenanthrylene, 6-fluoro-". If a labeled analog is not available, a structurally similar fluorinated PAH with different retention time can be used. Quantification is typically performed by creating a calibration curve using standards of known concentrations. iaea.org

Techniques like GC-MS/MS or LC-MS/MS operating in selected reaction monitoring (SRM) mode can provide excellent sensitivity and selectivity for trace-level quantification in complex matrices by monitoring specific precursor-to-product ion transitions. mdpi.com

Application of Reference Materials in Method Development and Validation

Certified Reference Materials (CRMs) are essential for the development, validation, and quality control of analytical methods. nist.govcas.org For PAH analysis, several CRMs are available, often as solutions in organic solvents or as matrix materials (e.g., soil, sediment) with certified concentrations of a range of PAHs. researchgate.netnist.gov

While a specific CRM for "Benz(e)acephenanthrylene, 6-fluoro-" may not be readily available, existing PAH CRMs can be used to validate the general performance of the analytical method for this class of compounds. wikipedia.orgnist.gov For instance, a CRM containing a mixture of the 16 EPA priority PAHs can be used to verify the chromatographic separation, instrument response, and the accuracy of the quantification procedure. nist.govlgcstandards.com

In the absence of a specific CRM, a well-characterized in-house standard of "Benz(e)acephenanthrylene, 6-fluoro-" of known purity can be prepared and used for method validation. The purity of this standard should be thoroughly assessed using techniques such as NMR, HRMS, and differential scanning calorimetry (DSC). The development and use of such in-house reference materials are critical for ensuring the reliability and comparability of research data.

Computational Chemistry and Theoretical Studies of Benz E Acephenanthrylene, 6 Fluoro

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of Benz(e)acephenanthrylene, 6-fluoro-. The introduction of a highly electronegative fluorine atom at the 6-position is predicted to have a significant impact on the molecule's electronic properties.

The reactivity of Benz(e)acephenanthrylene, 6-fluoro- can be further explored by mapping the molecular electrostatic potential (MESP). The MESP identifies electron-rich and electron-deficient regions of the molecule, providing insights into its susceptibility to electrophilic and nucleophilic attack. Theoretical studies on other PAHs have successfully used MESP to distinguish between different reactive regions, such as the K, L, and M regions, which are critical in understanding their metabolic activation and carcinogenic potential. nih.gov For Benz(e)acephenanthrylene, 6-fluoro-, the MESP would likely show a region of negative potential around the fluorine atom, influencing its interactions with other molecules.

Table 1: Predicted Electronic Properties of Benz(e)acephenanthrylene and its 6-fluoro Derivative (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benz(e)acephenanthrylene | -5.50 | -2.10 | 3.40 |

| Benz(e)acephenanthrylene, 6-fluoro- | -5.72 | -2.31 | 3.41 |

Note: The data in this table is illustrative and based on general trends observed for fluorinated PAHs. researchgate.net Actual values would require specific DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of Benz(e)acephenanthrylene, 6-fluoro- over time. These simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and intermolecular interactions.

For a rigid PAH like Benz(e)acephenanthrylene, significant conformational changes are not expected under normal conditions. The core ring structure is largely planar. oup.com The introduction of a fluorine atom, which has a relatively small van der Waals radius, is not anticipated to cause significant steric hindrance or distortion of the aromatic plane. oup.comnih.gov

MD simulations can be particularly useful in understanding how Benz(e)acephenanthrylene, 6-fluoro- interacts with its environment, such as solvent molecules or biological macromolecules. For instance, simulations could model the solvation of the molecule in different media, which is influenced by the polar C-F bond. researchgate.net Furthermore, MD simulations are crucial for studying the aggregation behavior of PAHs, a process driven by π-π stacking interactions. researchgate.net The fluorine substituent could modulate these interactions by altering the molecule's electrostatic profile. In the context of biological systems, MD simulations can predict the binding affinity and orientation of the molecule within a protein's active site, which is a key aspect of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Modeling for Fluorinated PAHs (Theoretical Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov For fluorinated PAHs like Benz(e)acephenanthrylene, 6-fluoro-, SAR and QSAR studies are crucial for predicting their potential toxicity and designing safer alternatives. nih.govnih.gov

The theoretical basis of SAR for fluorinated PAHs lies in identifying molecular descriptors that capture the effect of fluorination. Key descriptors include:

Electronic Descriptors: As discussed, fluorination significantly alters the electronic properties. Descriptors such as HOMO/LUMO energies, MESP, and atomic charges are used to quantify these changes. nih.govnih.gov

Topological Descriptors: These describe the connectivity and shape of the molecule. The position of the fluorine atom is a critical descriptor. nih.gov

Hydrophobicity Descriptors: The introduction of fluorine can increase the hydrophobicity of a molecule, which can influence its environmental fate and biological uptake.

QSAR models for the carcinogenicity of PAHs have been developed based on the thermodynamic stabilities of their reactive intermediates, such as epoxides and carbonium ions. acs.orgresearchgate.net The presence and position of a fluorine atom would significantly influence the stability of these intermediates, thereby altering the predicted activity. For halogenated PAHs, the number and position of halogen atoms are determinant factors in their interaction with receptors like the aryl hydrocarbon receptor (AhR), which mediates their toxic effects. nih.govmdpi.com

Table 2: Key Molecular Descriptors for SAR/QSAR of Fluorinated PAHs (Illustrative)

| Descriptor Type | Example Descriptor | Influence of Fluorination |

| Electronic | LUMO Energy | Lowered, affecting electrophilicity. acs.org |

| Electronic | MESP | Altered charge distribution. nih.gov |

| Topological | Halogen Position | Critical for receptor binding. nih.gov |

| Physicochemical | LogP (Hydrophobicity) | Generally increased. |

Prediction of Spectroscopic Properties and Photophysical Behavior

Computational methods can reliably predict various spectroscopic properties of molecules, aiding in their identification and characterization. For Benz(e)acephenanthrylene, 6-fluoro-, theoretical predictions of its NMR, UV-Vis, and fluorescence spectra are of great interest.

NMR Spectroscopy: DFT calculations are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, specific scaling factors can be applied to computational results to achieve high accuracy, often with a deviation of less than 6.5 ppm for ¹⁹F shifts. nih.gov This allows for the unambiguous assignment of fluorine signals in multifluorinated molecules.

UV-Visible and Fluorescence Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption and emission spectra. nih.gov The introduction of a fluorine atom can lead to shifts in the absorption and emission maxima. The photophysical behavior of PAHs, including their fluorescence quantum yields and lifetimes, is highly dependent on their electronic structure. researchgate.net The fluorine substituent, by modifying the HOMO and LUMO energy levels and the nature of the electronic transitions, would be expected to tune the photophysical properties of Benz(e)acephenanthrylene. For instance, in some systems, halogenation has been shown to influence the rate of intersystem crossing, which can affect fluorescence efficiency. nih.gov

Table 3: Predicted Spectroscopic Data for Benz(e)acephenanthrylene, 6-fluoro- (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |

| ¹H NMR | Chemical Shift (δ) of H-5 | 7.8 - 8.2 ppm |

| UV-Vis Absorption | λmax | ~380-420 nm |

| Fluorescence Emission | λmax | ~420-460 nm |

Note: The data in this table is illustrative and based on general principles and data for similar fluorinated PAHs. nih.govmdpi.com Actual values would require specific computational studies.

Comparative Investigations and Structure Property Relationships of Fluorinated Benz E Acephenanthrylenes

Impact of Fluorine Substitution on Molecular and Electronic Properties

The substitution of a hydrogen atom with a fluorine atom at the 6-position of the benz(e)acephenanthrylene core induces significant changes in the molecule's molecular and electronic landscape. ontosight.ai Fluorine's high electronegativity is the primary driver of these modifications.

Furthermore, the introduction of the highly polar C-F bond imparts a significant dipole moment to the otherwise nonpolar parent PAH. This increased polarity can influence the molecule's solubility, with fluorinated PAHs often exhibiting enhanced solubility in more polar solvents.

Comparative Analysis with Non-Fluorinated and Other Substituted Benz(e)acephenanthrylene Analogs

To fully appreciate the impact of the fluorine substituent, a comparative analysis with the parent benz(e)acephenanthrylene and other substituted analogs is essential. The non-fluorinated benz(e)acephenanthrylene is a planar, nonpolar molecule with well-characterized electronic and spectroscopic properties. wikipedia.org

The substitution of hydrogen with fluorine at the 6-position leads to predictable yet significant changes. The molecular weight increases, and as indicated by the computed XLogP3 value, the lipophilicity of the molecule may be altered. ontosight.ai

| Property | Benz(e)acephenanthrylene | 6-Fluoro-benz(e)acephenanthrylene | 7-Fluoro-benz(e)acephenanthrylene |

| Molecular Formula | C₂₀H₁₂ | C₂₀H₁₁F | C₂₀H₁₁F |

| Molecular Weight | 252.31 g/mol | 270.30 g/mol | 270.3 g/mol nih.gov |

| Computed XLogP3 | 5.8 | 5.9 | 5.9 nih.gov |

This table presents a comparison of the fundamental properties of benz(e)acephenanthrylene and its 6-fluoro and 7-fluoro analogs. The data for the fluorinated compounds is based on computed values.

When compared to other substituted benz(e)acephenanthrylenes, the effects of the fluorine atom become even more apparent. For instance, the introduction of an electron-donating group, such as a methyl group, would be expected to have the opposite electronic effect, raising the HOMO and LUMO energies and leading to a red shift in the spectra. The unique combination of inductive withdrawal and resonance donation from the fluorine atom sets it apart from other substituents, offering a nuanced approach to tuning the properties of the PAH core.

General Principles of Fluorine Effects in Polycyclic Aromatic Hydrocarbon Systems

The observations made for 6-fluoro-benz(e)acephenanthrylene are consistent with general principles governing the effects of fluorine in broader PAH systems. The introduction of fluorine is a well-established method for modifying the electronic properties, stability, and intermolecular interactions of PAHs.

One of the most significant and general consequences of fluorination is the enhancement of electron-accepting ability. The strong electron-withdrawing nature of fluorine lowers the LUMO energy level of the PAH, making it a better electron acceptor. This property is crucial for the design of n-type organic semiconductors used in organic electronics. Computational studies on perfluorinated circumacenes have demonstrated a systematic increase in electron affinities and ionization energies with increasing fluorination.

Fluorination also impacts the chemical reactivity and metabolic stability of PAHs. The strong C-F bond can block sites of metabolic oxidation, a process often implicated in the toxic effects of some PAHs. However, the introduction of fluorine can also alter the regioselectivity of metabolic reactions, sometimes leading to the formation of different metabolites with their own unique biological activities.

The "fluorous effect," which describes the tendency of highly fluorinated molecules to segregate from both polar and nonpolar molecules, is another important principle. While a single fluorine atom in 6-fluoro-benz(e)acephenanthrylene is not expected to induce a strong fluorous effect, it can still influence the molecule's aggregation and self-assembly behavior.

Influence of Fluorination on Intermolecular Interactions and Aggregation Behavior

The introduction of a fluorine atom into the benz(e)acephenanthrylene framework significantly influences its intermolecular interactions and subsequent aggregation behavior. The presence of the polar C-F bond introduces the possibility of dipole-dipole interactions and C-F···H hydrogen bonding, which are absent in the non-fluorinated parent compound.

These new intermolecular forces can lead to different crystal packing arrangements and self-assembly motifs. In the solid state, fluorinated PAHs often exhibit unique π-stacking interactions, where the electron-poor fluorinated aromatic rings can interact favorably with electron-rich aromatic systems. This can lead to the formation of highly ordered aggregates with distinct electronic properties.

The aggregation of fluorinated PAHs in solution is also affected. The balance between solvophobic interactions, π-stacking, and the specific interactions involving the fluorine atom will determine the size, shape, and stability of the aggregates. Studies on other fluorinated aromatic compounds have shown that fluorination can either enhance or disrupt aggregation depending on the specific molecular structure and the solvent environment. The aggregation behavior is a critical factor in determining the performance of these materials in applications such as organic field-effect transistors and organic photovoltaics, where charge transport is highly dependent on intermolecular electronic coupling. Research on carbazole (B46965) Schiff base derivatives has shown that ordered aggregation can lead to desirable properties like aggregation-induced emission. nih.gov

Emerging Research Frontiers and Future Directions for Benz E Acephenanthrylene, 6 Fluoro

Development of Novel Synthetic Pathways and Derivatization Applications

The synthesis of pinpoint-fluorinated PAHs, such as Benz(e)acephenanthrylene, 6-fluoro-, is a key focus of modern organic chemistry. oup.com Traditional methods for PAH synthesis often lack the regioselectivity required to introduce a fluorine atom at a specific position. Consequently, researchers are developing novel methods that offer precise control over the molecular architecture.

Recent advances include palladium(II)-catalyzed Friedel-Crafts-type cyclizations and indium(III)-catalyzed tandem cyclizations, which have been successfully used to create a variety of difluorinated PAHs. epa.gov These methods often involve the use of fluorinated building blocks, such as 1,1-difluoroallenes, which can undergo controlled cyclization reactions to yield the desired F-PAH. oup.com High-temperature gas-phase cyclization reactions, like flash vacuum thermolysis, have also shown utility in synthesizing fluoro-substituted cyclopenta-fused PAHs. researchgate.net Such innovative strategies are crucial for producing sufficient quantities of specific isomers like Benz(e)acephenanthrylene, 6-fluoro- for further study. grantome.com

The reactivity of F-PAHs also allows for various derivatization applications. The presence of the fluorine atom can influence the electronic properties of the aromatic system, enabling further functionalization. For instance, F-PAHs can be used as starting materials for the synthesis of higher-order structures through reactions like cyanomethylation followed by conversion to other functional groups. oup.com This capability to build upon the fluorinated core is essential for creating more complex molecules tailored for specific applications, from mechanistic probes in biochemical studies to components in advanced materials. oup.comgrantome.com Because the carbon-fluorine bond is strong and resistant to scrambling, fluorine substitution can be used to block specific metabolic positions, making these derivatives useful as marker compounds in mechanistic studies. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

The unique spectroscopic properties of fluorinated PAHs are being harnessed for advanced analytical techniques. The intrinsic fluorescence of PAHs is a powerful tool for their detection and characterization. nih.gov Fluorine substitution can subtly modify the fluorescence signature—affecting spectral position, Stokes shift, and quantum yield—which can be exploited for selective detection. researchgate.netnih.gov

Excitation-emission matrix (EEM) fluorescence spectroscopy, combined with parallel factor (PARAFAC) analysis, is a sophisticated method used to identify and quantify PAHs in complex mixtures, even in the presence of interfering substances like humic acids. nih.gov This technique can distinguish between different PAHs and their fluorinated analogs based on their unique fluorescence fingerprints.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool. Specifically, ¹⁹F NMR is highly valuable for characterizing complex mixtures of F-PAHs, as the chemical shifts of the fluorine atoms are sensitive to their position in the molecule. epa.govresearchgate.net For example, the ¹⁹F NMR signals for fluorine atoms in the bay-region of a PAH are shifted significantly downfield compared to other positions. epa.gov These advanced spectroscopic methods are critical for real-time studies of F-PAH interactions in various media, from environmental samples to biological systems.

Computational Advancements in Predictive Modeling for Fluorinated PAHs

Computational chemistry provides powerful tools for predicting the properties and behavior of F-PAHs, guiding experimental work and offering deep mechanistic insights. nih.gov Quantum chemical methods are employed to calculate molecular properties and assess the effects of fluorination.

One such method, the gauge-including magnetically induced current (GIMIC) method, is used to investigate how fluorine substitution affects the aromaticity of PAHs. nih.gov Studies using GIMIC have shown that fluorination tends to weaken the aromatic character of the hydrocarbon rings. nih.gov In contrast, other methods like nucleus-independent chemical shift (NICS) calculations have sometimes yielded contradictory predictions, highlighting the complexity of these systems and the need for sophisticated models. nih.gov

Density functional theory (DFT) and other computational models are also used to predict the electronic properties of F-PAHs, such as their HOMO-LUMO energy gaps. oup.comacs.org These calculations have revealed that introducing fluorine lowers both the HOMO and LUMO energy levels, which increases the molecule's resistance to oxidation and affects its semiconducting properties. oup.com Machine learning techniques are also emerging as a way to predict the infrared spectra of PAHs with high accuracy and low computational cost, demonstrating the potential for artificial intelligence to accelerate research in this field. arxiv.org

| Computational Technique | Application for Fluorinated PAHs | Key Findings |

| Gauge-Including Magnetically Induced Current (GIMIC) | Assesses molecular aromaticity. nih.gov | Fluorination weakens the aromatic character of PAH rings. nih.gov |

| Density Functional Theory (DFT) | Predicts electronic properties (HOMO/LUMO levels). oup.comacs.org | Fluorination lowers HOMO/LUMO energy levels, increasing oxidative stability. oup.com |

| Machine Learning (ANNs) | Predicts vibrational (infrared) spectra. arxiv.org | Can accurately and rapidly generate IR spectra for novel PAHs. arxiv.org |

Interdisciplinary Research Integrating Environmental Science and Molecular Biology

The study of Benz(e)acephenanthrylene, 6-fluoro- and its analogs sits (B43327) at the intersection of environmental science and molecular biology. PAHs are widespread environmental pollutants, often formed from the incomplete combustion of organic materials like fossil fuels. nih.govresearchgate.net They can accumulate in air, water, and soil, and their presence is a significant concern for environmental and human health. nih.govnih.gov

Fluorination can alter the environmental fate and biological activity of PAHs. ontosight.ai For example, the increased lipophilicity caused by a fluorine atom might change how the molecule interacts with cell membranes and biological receptors. ontosight.ai Interdisciplinary studies aim to understand these changes. For instance, research is exploring how fluorination affects the metabolic pathways of PAHs. grantome.com In some cases, fluorine substitution can block metabolic activation, reducing the carcinogenicity of the parent PAH. grantome.com In other cases, it can enhance biological activity. grantome.com

This research is crucial for assessing the risks associated with F-PAHs and for developing them as tools. By using fluorine as a probe, scientists can study the mechanisms of PAH-induced carcinogenesis and DNA damage. researchgate.netgrantome.com Understanding how these modified compounds behave in the environment and interact with biological systems is essential for both ensuring safety and harnessing their potential for biochemical applications. ontosight.ainih.gov

Exploration of Materials Science Applications of Fluorinated PAHs

Fluorinated PAHs are highly promising candidates for applications in materials science, particularly in the field of organic electronics. oup.comrsc.org The introduction of fluorine atoms provides several advantages for creating new functional materials.

One key benefit is improved performance and stability in organic semiconductor devices. The high electronegativity of fluorine lowers the HOMO and LUMO energy levels, making the material more resistant to oxidation by air. oup.com This is a critical factor for the longevity and reliability of organic electronic devices. Another advantage is that fluorine substitution can increase the solubility of PAHs in organic solvents without sacrificing the planarity of the molecule, which is crucial for processing and for ensuring effective charge transport in thin films. oup.comepa.gov

Research has shown that pinpoint-fluorinated PAHs, such as 13-fluoropicene, can exhibit p-type semiconducting behavior. oup.com The unique properties imparted by fluorine, including high thermal stability and hydrophobicity, also make F-PAHs attractive for use in specialized coatings and advanced polymers like fluorinated polyurethane. oup.commdpi.com The exploration of these materials could lead to the development of next-generation organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic components with enhanced properties.

| Property Enhanced by Fluorination | Advantage in Materials Science | Potential Application |

| Lowered HOMO/LUMO Energy Levels | Increased resistance to aerial oxidation. oup.com | More stable organic semiconductors. oup.com |

| Increased Solubility | Better processability in organic solvents. oup.comepa.gov | Spin-coating of uniform thin films for devices. oup.com |

| Maintained Planarity | Efficient intermolecular π-π stacking. oup.com | Improved charge transport in organic transistors. oup.com |

| High Thermal Stability | Resistance to degradation at high temperatures. mdpi.com | Durable components for electronics and aerospace. mdpi.com |

Q & A

Q. What are the primary analytical methods for identifying and quantifying Benz(e)acephenanthrylene in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are standard methods. For environmental matrices (e.g., groundwater), EPA Method 8270 is recommended, which specifies a detection limit of 10 µg/L using isotope dilution techniques . Ensure calibration with deuterated internal standards (e.g., Benzo[b]fluoranthene-d12) to mitigate matrix interference .

Q. How do the physicochemical properties of Benz(e)acephenanthrylene influence its environmental persistence?

Answer: With a vapor pressure of 5 × 10⁻⁷ mm Hg at 20°C and water insolubility, the compound exhibits strong adsorption to particulate matter, leading to long-term soil and sediment retention . Researchers should prioritize solid-phase extraction (SPE) for sample preparation and account for lipid-rich matrices in bioavailability studies.

Q. What safety protocols are critical for handling Benz(e)acephenanthrylene in laboratory settings?

Answer: Classified as IARC Group 2B (possibly carcinogenic) and NTP "Reasonably Anticipated" carcinogen , use fume hoods, nitrile gloves, and closed systems for solvent handling. Decontaminate work surfaces with methanol or acetonitrile, and dispose of waste via EPA-listed incineration .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in carcinogenic potency factors (RPFs) for Benz(e)acephenanthrylene across studies?

Answer: The U.S. EPA assigns an RPF of 0.1 relative to Benzo[a]pyrene (BaP) based on rodent tumorigenicity data . However, in vitro assays may yield higher potency due to metabolic activation variability. Use probabilistic dose-response modeling to integrate conflicting data sources and validate with human-relevant metabolizing systems (e.g., HepG2 cells with CYP1A1 induction).

Q. What experimental designs address co-elution challenges in chromatographic separation of Benz(e)acephenanthrylene from structurally similar PAHs?

Answer: Co-elution with Benzo[k]fluoranthene (CAS 207-08-9) is common in GC-MS . Optimize separation using a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient of 50°C (2 min) to 300°C at 10°C/min. Confirm peaks via tandem MS/MS with characteristic fragment ions (m/z 252 → 224 for Benz(e)acephenanthrylene) .

Q. How do regulatory thresholds (e.g., EU REACH Annex XVII) impact the design of toxicity studies for Benz(e)acephenanthrylene?

Answer: The EU mandates a 1 mg/kg limit in textiles , requiring sub-ppm detection in exposure assessments. Design in vivo studies using zebrafish embryos (Danio rerio) for high-throughput screening of developmental toxicity at environmentally relevant concentrations (0.1–10 µg/L). Pair with transcriptomic analysis (RNA-seq) to identify PAH-responsive pathways (e.g., AHR/ARNT signaling) .

Q. What methodologies resolve contradictions in photodegradation rates of Benz(e)acephenanthrylene under varying environmental conditions?

Answer: Half-lives range from hours (UV-light aqueous phase) to months (sediment-bound) . Use solar simulators with controlled irradiance (290–700 nm) and LC-TOF-MS to track degradation products. For field studies, employ passive samplers (e.g., PEDs) to monitor temporal-spatial variability in photolytic activity .

Methodological Recommendations

- Isotope Dilution: Use Benzo[b]fluoranthene-d12 to correct recovery rates in complex matrices .

- Risk Assessment: Apply probabilistic models (e.g., Monte Carlo simulations) to integrate RPFs and exposure variability .

- Nomenclature Consistency: Cross-reference CAS 205-99-2 with synonyms (e.g., 3,4-Benzfluoranthene) to avoid literature search gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.